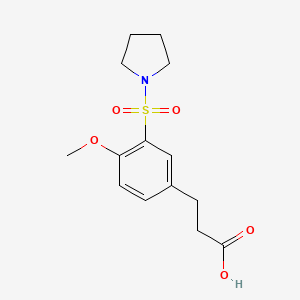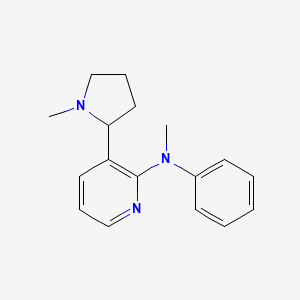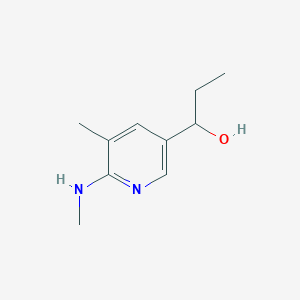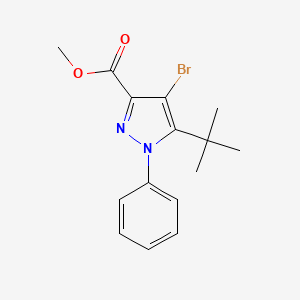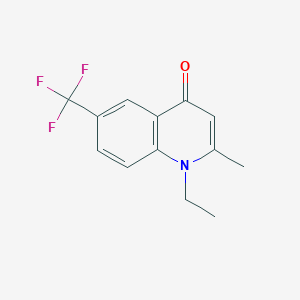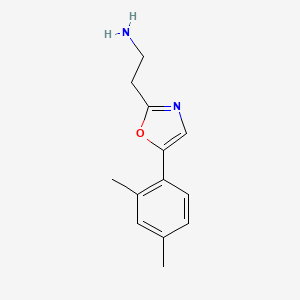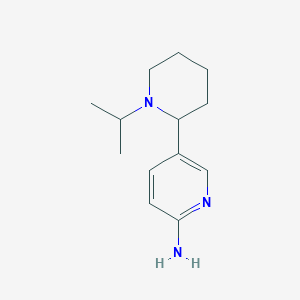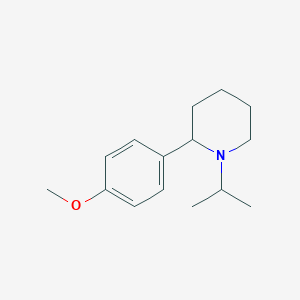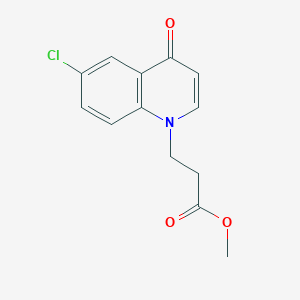
(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol is an organic compound with the molecular formula C13H13FO3 It is characterized by the presence of a furan ring substituted with a fluorine atom and a methyl group, as well as a methoxyphenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorine atom and methyl group are introduced onto the furan ring through electrophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached to the furan ring via a Friedel-Crafts alkylation reaction.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the methanol moiety to other functional groups such as alkanes.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylfuran-2-yl)methanol: Similar structure but lacks the fluorine and methoxyphenyl groups.
(3-Fluoro-5-methoxyphenyl)methanol: Similar structure but lacks the methyl group on the furan ring.
Uniqueness
(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol is unique due to the combination of its fluorine, methyl, and methoxyphenyl substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13FO3 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
(3-fluoro-5-methylfuran-2-yl)-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C13H13FO3/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3 |
Clave InChI |
AOLZNOZIELNILV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C(C2=CC=CC=C2OC)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




